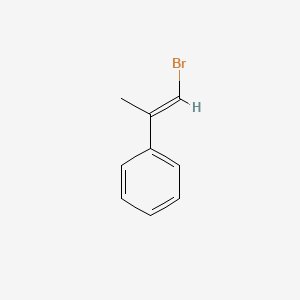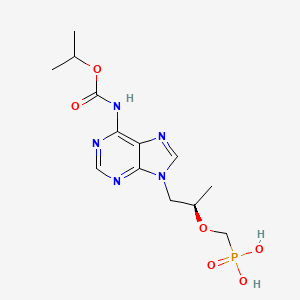
Tenofovir Isopropyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir Isopropyl Carbamate is a biochemical compound used primarily in proteomics research. It is a derivative of tenofovir, which is an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. This compound is known for its potential to enhance the delivery and efficacy of tenofovir by improving its pharmacokinetic properties.
Vorbereitungsmethoden
The preparation of Tenofovir Isopropyl Carbamate involves several synthetic routes. One common method includes the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Tenofovir Isopropyl Carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol dehydrogenase, lipase, and bromotrimethylsilane . The major products formed from these reactions are typically derivatives of tenofovir, which retain the antiviral properties of the parent compound.
Wissenschaftliche Forschungsanwendungen
Tenofovir Isopropyl Carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and degradation pathways of tenofovir derivatives . In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of tenofovir-based drugs . In industry, it is used in the development of new antiviral medications and in the optimization of existing drug formulations .
Wirkmechanismus
The mechanism of action of Tenofovir Isopropyl Carbamate involves its conversion to tenofovir within the body. Once converted, tenofovir acts as a nucleotide reverse transcriptase inhibitor, blocking the function of the enzyme reverse transcriptase, which is essential for the replication of HIV and hepatitis B viruses . This inhibition prevents the viruses from multiplying and spreading, thereby reducing the viral load in the body.
Vergleich Mit ähnlichen Verbindungen
Tenofovir Isopropyl Carbamate is similar to other tenofovir derivatives, such as tenofovir disoproxil fumarate and tenofovir alafenamide . it is unique in its ability to enhance the delivery and efficacy of tenofovir by improving its pharmacokinetic properties. Other similar compounds include abacavir, lamivudine, efavirenz, atazanavir, emtricitabine, dolutegravir, and darunavir, which are also used in the treatment of HIV .
Eigenschaften
Molekularformel |
C13H20N5O6P |
|---|---|
Molekulargewicht |
373.30 g/mol |
IUPAC-Name |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChI-Schlüssel |
HKTHVGLNIJWELG-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(O)O |
Kanonische SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


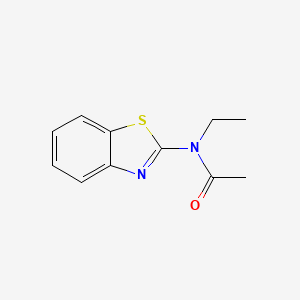
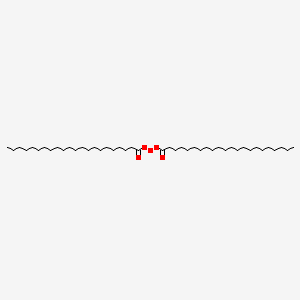
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
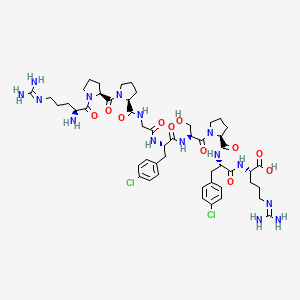

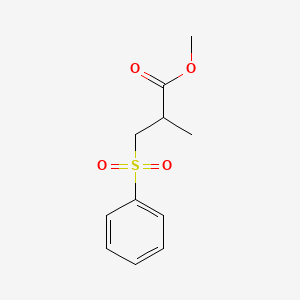
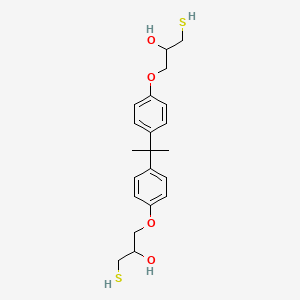
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
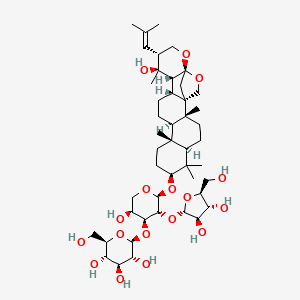
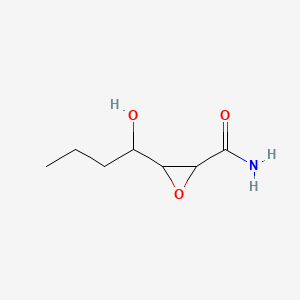
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
